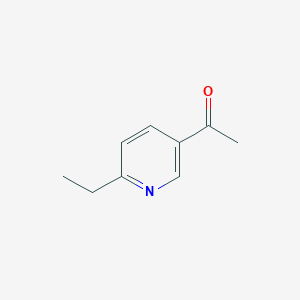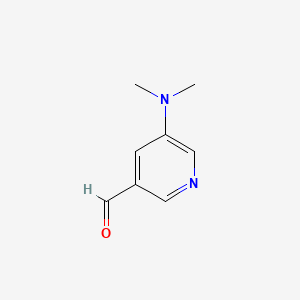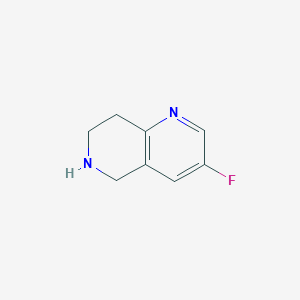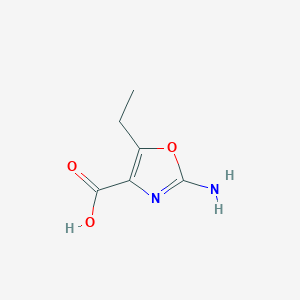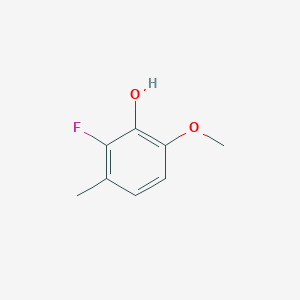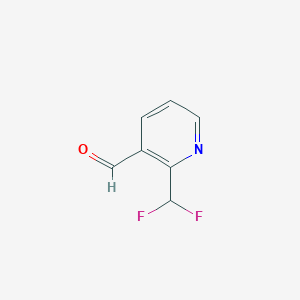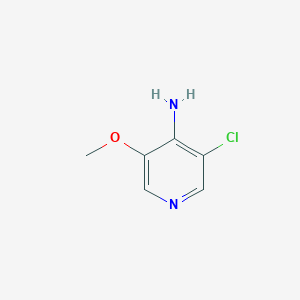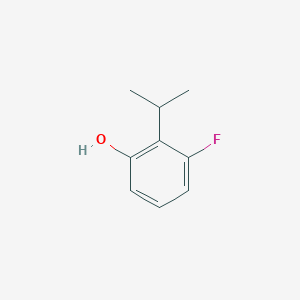
3-Fluoro-2-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-isopropylphenol: is an organic compound with the molecular formula C9H11FO It is a derivative of phenol, where the hydrogen atom in the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom in the second position is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-isopropylphenol typically involves the fluorination of 2-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or selectfluor is used. The reaction is usually carried out in the presence of a catalyst like iron(III) fluoride or silver fluoride under controlled temperature and pressure conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Fluoro-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-isopropylphenol involves its interaction with biological membranes and enzymes. The presence of the fluorine atom enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This leads to increased membrane permeability and potential cell lysis. Additionally, the phenolic hydroxyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Fluoro-4-isopropylphenol
- 4-Fluoro-2-isopropylphenol
- 3-Fluoro-4-isopropylphenol
Comparison: 3-Fluoro-2-isopropylphenol is unique due to the specific positioning of the fluorine and isopropyl groups on the benzene ring. This structural arrangement influences its chemical reactivity, biological activity, and physical properties. Compared to its analogs, this compound may exhibit different levels of lipophilicity, steric hindrance, and electronic effects, making it a distinct compound with unique applications and potential benefits.
Properties
IUPAC Name |
3-fluoro-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJXWFTUVVEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cis-Hexahydro-cyclopenta[c]furan-1-one](/img/structure/B7963353.png)
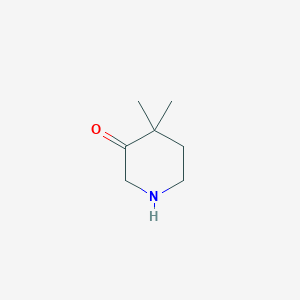
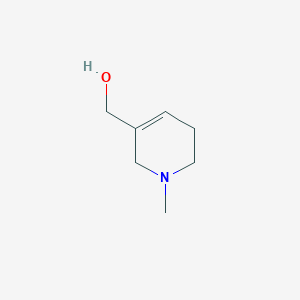
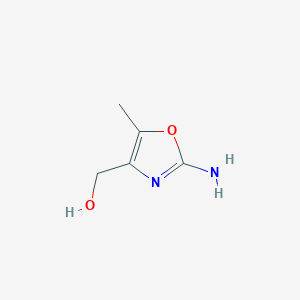
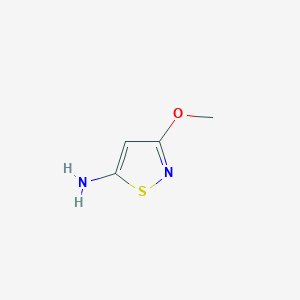
![Benzo[d]oxazol-7-ylmethanol](/img/structure/B7963385.png)
![Benzo[d]isoxazole-3,5-diamine](/img/structure/B7963387.png)
